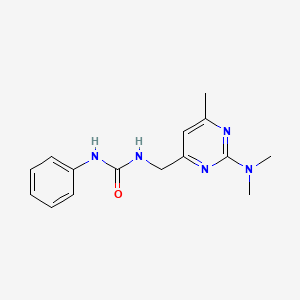

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-11-9-13(18-14(17-11)20(2)3)10-16-15(21)19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H2,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFGVDJPNHPIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea typically involves the reaction of 2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde with phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the phenylurea moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine or alcohol derivatives.

Substitution: Formation of substituted urea or pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H18N4O

Molecular Weight : 270.33 g/mol

IUPAC Name : 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea

Canonical SMILES : CN(C)C1=NC(=NC(=C1C)N)C(=O)N(C2=CC=CC=C2)C(=O)N

This compound features a pyrimidine ring, a phenyl group, and a urea moiety, which contribute to its unique chemical properties.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to standard therapies.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of similar pyrimidine derivatives. The results indicated that compounds with structural similarities exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating promising anticancer properties.

Enzyme Inhibition

This compound has also been explored for its ability to inhibit specific enzymes involved in cancer progression. For instance, it may act as a kinase inhibitor , targeting pathways critical for tumor growth and survival.

Case Study: Kinase Inhibition

Research published in Nature Reviews Cancer highlighted the role of pyrimidine-based compounds as effective inhibitors of various kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent , particularly against Gram-positive bacteria. Its structural components allow it to interact effectively with bacterial enzymes.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activities of this compound extend beyond antimicrobial and anticancer properties:

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

1-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea ()

- Core Structure : Shares the pyrimidine-urea scaffold but differs in substituents and connectivity.

- Pyrimidine Substituents :

- Position 2: Pyrrolidin-1-yl (a cyclic secondary amine) vs. dimethylamino (a tertiary amine) in the target compound.

- Position 6: Methyl group retained in both compounds. Linker: Ethylamino (─NH─CH₂─CH₂─) bridges the pyrimidine and urea, contrasting with the methylene (─CH₂─) linker in the target compound.

- The ethylamino linker may enhance conformational flexibility, influencing binding kinetics or metabolic stability.

1-(4-{Methyl[2-({3-[(Methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea ()

- Core Structure : Features a pyrimidine linked to a phenylurea via a para-substituted phenyl group.

- Pyrimidine Substituents :

- Position 2: Aromatic amino group connected to a 3-[(methylsulfonyl)methyl]phenyl moiety.

- Position 4: Methylamino group attached to the para-phenyl ring. Urea Group: Retained but distally positioned relative to the pyrimidine.

- The extended aromatic system may favor π-π stacking interactions in target binding sites, a feature absent in the simpler methylene-linked target compound.

Comparative Data Table

Research Implications and Limitations

- ’s methylsulfonyl group may improve aqueous solubility but could limit bioavailability due to increased polarity.

- Structural Activity Relationships (SAR): Substitution at pyrimidine position 2 significantly impacts target affinity; dimethylamino’s smaller size may favor tighter binding in compact active sites. Ethylamino linkers () might introduce metabolic vulnerabilities (e.g., oxidation) compared to the stable methylene bridge in the target compound.

- Limitations: No direct biological data (e.g., IC₅₀, logP) are provided in the evidence, necessitating empirical validation of these hypotheses.

Biological Activity

1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea, a compound with significant structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be classified under the category of urea derivatives, characterized by the presence of a pyrimidine ring and a dimethylamino group. Its chemical structure is pivotal in determining its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a critical role in cholesterol metabolism. In vitro studies have demonstrated that modifications in the structure can enhance its inhibitory potency against ACAT, contributing to hypocholesterolemic effects .

- Antiatherosclerotic Effects : In vivo studies have shown that certain derivatives significantly reduce atherosclerotic plaque development, indicating potential cardiovascular benefits .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Cholesterol Metabolism : A study focused on the compound's ability to inhibit ACAT demonstrated that specific structural modifications could lead to enhanced bioavailability and effectiveness in lowering cholesterol levels. The selected analogs not only inhibited enzyme activity but also showed significant reductions in atherosclerotic lesions in animal models .

- Anticancer Potential : Research into related pyrimidine compounds has shown promising results against various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides were noted for their ability to inhibit cell proliferation and migration in A431 vulvar carcinoma cells, suggesting that similar mechanisms might be applicable to this compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea in a laboratory setting?

- Methodological Answer : Synthesis optimization requires selecting coupling agents and catalysts that minimize side reactions. For pyrimidine derivatives, Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in mixed solvent systems (e.g., 1,4-dioxane/water) under reflux (100°C) are effective for Suzuki-Miyaura cross-coupling reactions . Adjusting pH to alkaline conditions (pH 10 with ammonium hydroxide) improves yield by stabilizing intermediates . Parallel testing of metal-free conditions (e.g., β-CF3 aryl ketone fluorination) may reduce costs and simplify purification for fluorinated analogs .

Q. How can researchers characterize the structural and electronic properties of this compound using analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the pyrimidine and phenylurea moieties. For example, methyl groups on pyrimidine resonate at δ 2.1–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., CHNO) with ppm-level accuracy .

- X-ray Crystallography : Resolve steric effects of the dimethylamino group and assess intramolecular hydrogen bonding between urea and pyrimidine .

Q. What biological activity screening strategies are appropriate for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. Pyrimidine-urea hybrids often exhibit kinase inhibition or antimicrobial activity. For example:

- Kinase Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization .

- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to pyrimidine’s DNA intercalation potential .

Advanced Research Questions

Q. How can computational methods predict the reaction mechanisms and regioselectivity of modifications to this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for cross-coupling reactions. For example, Pd-catalyzed coupling may favor para-substitution on the phenylurea due to steric hindrance from the dimethylamino group . Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for fluorination or alkylation .

Q. How should researchers address contradictions in reported synthesis yields or bioactivity data?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions with controlled humidity (urea groups are hygroscopic) and use Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent ratios) .

- Bioactivity Variability : Compare assay conditions (e.g., cell lines, incubation times). For instance, antitumor activity in pyrido[3,4-d]pyrimidines is cell-cycle-dependent, requiring synchronized cultures .

Q. What strategies improve process scalability for pilot-scale production while maintaining purity?

- Methodological Answer :

- Purification : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane) for cost efficiency .

- Reactor Design : Use continuous-flow systems to enhance heat transfer in exothermic urea formation steps .

- Analytical QC : Implement inline PAT (Process Analytical Technology) for real-time monitoring of dimethylamino group stability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) on the phenylurea to enhance kinase binding .

- Bioisosteres : Replace the urea moiety with carbamate or thiourea to modulate solubility and metabolic stability .

- 3D-QSAR Models : Train models using CoMFA/CoMSIA on analogs with measured IC values against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.